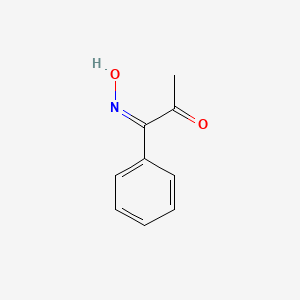

1-(Hydroxyimino)-1-phenylacetone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Hydroxyimino)-1-phenylacetone, also known as P2P oxime, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenylacetone and is commonly used as a precursor in the synthesis of amphetamines and other psychoactive substances. However, its uses are not limited to the illicit drug industry, as it has several potential applications in scientific research.

Scientific Research Applications

Metabolic Studies

1-(Hydroxyimino)-1-phenylacetone has been studied in the context of metabolic processes. Research by Wright, Cho, and Gal (1977) focused on the formation of 1-phenyl-2-propanol from amphetamine and N-hydroxyamphetamine, which is relevant for understanding the metabolic deamination of amphetamine. Their findings suggest that although the alcohol or ketone can form from N-hydroxyamphetamine, it is not an obligatory intermediate from amphetamine (Wright, Cho, & Gal, 1977).

Antimicrobial Properties

A study by Shastri and Post (2019) on the synthesis and antimicrobial evaluation of novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids revealed significant antibacterial and promising antifungal activities. This research suggests potential applications of hydroxyimino compounds in developing antimicrobial agents (Shastri & Post, 2019).

Chemical Synthesis and Catalysis

Cotelle and Catteau (1997) demonstrated the use of phenylacetones in chemical synthesis. They described the treatment of phenylacetones with boron tribromide to yield substituted 2-Phenylnaphthalenes via a tandem aldol condensation-intramolecular Friedel-Crafts cyclization (Cotelle & Catteau, 1997).

Antitumor Activity

Hong et al. (2016) explored the solvent-free synthesis of arylcyanomethylenequinone oximes from phenylacetonitriles, showing that several arylcyanomethylenequinone oximes displayed strong antitumor activity. This indicates a potential application in cancer research and treatment (Hong et al., 2016).

Enzyme Modeling

The macrocyclic enzyme model system involving Oxime-I, a hydroxyimino compound, was studied by Murakami et al. (1975) for its substrate specificity and acyl transfer reactions. This research helps in understanding enzyme-like functions in synthetic compounds (Murakami et al., 1975).

Molecular Structure Studies

Fruttero et al. (1987) investigated the oximation of acetyl(hydroxyimino)acetone, providing important insights into the molecular structures and reaction products of hydroxyimino compounds (Fruttero et al., 1987).

properties

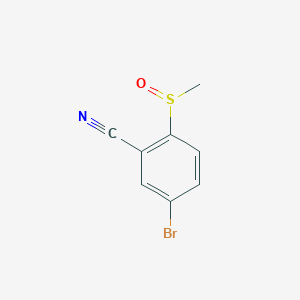

IUPAC Name |

(1Z)-1-hydroxyimino-1-phenylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(11)9(10-12)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHWURFNAULYNW-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=NO)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=N\O)/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)

![3-Hydroxy-N-[2-oxo-2-(2,5,6,7-tetrahydrotriazolo[4,5-b]pyridin-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2514395.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514400.png)

![(Z)-methyl 3-ethyl-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2514401.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2514407.png)

![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)

![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)